molecular formula C24H23N3O2S2 B2468182 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide CAS No. 922992-99-2

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide

Cat. No.: B2468182
CAS No.: 922992-99-2
M. Wt: 449.59
InChI Key: NVDYTXNTBUFELD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at position 2. The structure includes a propanamide backbone with a pyridin-3-ylmethyl group and a p-tolylthio moiety. This compound’s design integrates aromatic, heterocyclic, and sulfur-containing substituents, which are critical for modulating biological activity, solubility, and target binding.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-17-8-10-19(11-9-17)30-14-12-22(28)27(16-18-5-4-13-25-15-18)24-26-23-20(29-2)6-3-7-21(23)31-24/h3-11,13,15H,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDYTXNTBUFELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide, with the CAS number 922992-99-2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular Formula C24_{24}H23_{23}N3_{3}O2_{2}S2_{2}
Molecular Weight 449.6 g/mol
CAS Number 922992-99-2

Synthesis

The synthesis of this compound involves the reaction of specific thiazole derivatives with pyridine and p-tolylthio groups. This synthetic route typically employs methods such as nucleophilic substitution and cyclization reactions to achieve the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance:

  • Mechanism of Action : These compounds often target tubulin polymerization, disrupting the microtubule dynamics essential for cell division. They bind to the colchicine site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
  • In Vitro Studies : In vitro tests have shown that derivatives can inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapeutics. These findings suggest that such compounds could be effective against multidrug-resistant tumors .

Anti-inflammatory Effects

In addition to anticancer activity, some studies have reported anti-inflammatory properties associated with thiazole derivatives:

  • Inflammatory Response Modulation : Compounds similar to this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo. Their effectiveness is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating a potential for therapeutic applications in inflammatory diseases .

Case Studies

  • In Vivo Efficacy : A study evaluating a related compound's efficacy in human prostate cancer xenograft models showed significant tumor reduction without notable neurotoxicity at higher doses (15 mg/kg) . This highlights the potential therapeutic window for these compounds.
  • Resistance Mechanisms : Research has also focused on how these compounds can overcome resistance mechanisms commonly seen in cancer treatments, particularly through their ability to evade P-glycoprotein-mediated drug efflux .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole/Thiazole Cores

(a) N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11)
  • Structure : Shares the benzothiazole core and 4-methoxyphenylpropanamide chain but lacks the pyridin-3-ylmethyl and p-tolylthio groups.
  • Synthesis : Synthesized via PCl₃/Et₃N catalysis (59% yield), indicating higher efficiency compared to the target compound’s analogues .
(b) N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
  • Structure : Substitutes benzothiazole with a thiazole ring and includes a furan-2-yl group.
  • Activity : Exhibits potent KPNB1 inhibition and anticancer activity, highlighting the role of fluorophenyl and heteroaromatic groups in target specificity .
  • Key Difference : The absence of a sulfur-containing substituent (e.g., p-tolylthio) may reduce membrane permeability compared to the target compound .
(c) N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (Reference FA7)
  • Structure : Features a pyridinyl-thiazole core with a trifluoropropylthio group.
  • Application : Used as a pesticidal agent, indicating thioether substituents enhance agrochemical efficacy .

Compounds with Pyridinylmethyl Substituents

(a) N-(Pyridin-2-ylmethyl)propanamide Derivatives
  • Structure : Pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
  • Synthesis : Utilizes tert-butyldimethylsilyl (TBS) protection for hydroxyl groups, highlighting positional isomerism’s impact on synthetic complexity .
  • Activity : Positional differences (2- vs. 3-pyridinyl) may influence hydrogen bonding or π-π stacking in target binding .

Propanamide Derivatives with Sulfur-Containing Moieties

(a) 2-Amino-N-(4-phenylthiazol-2-yl)-5-(3-nitroguanidino)pentanamide (Compound 15)
  • Structure: Nitroguanidino side chain instead of p-tolylthio.
  • Activity : Shows moderate antimicrobial activity (MIC: 8 µg/mL), suggesting nitro groups enhance electrophilic reactivity but may reduce solubility .
(b) 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)propanamide (Reference P10)
  • Structure : Difluorocyclopropylthio substituent.
  • Application : Pesticidal activity, with fluorinated groups improving metabolic stability .
  • Comparison : The target’s p-tolylthio group may offer better steric compatibility with hydrophobic enzyme pockets than fluorinated analogs .

Research Implications

  • Substituent Effects : The pyridin-3-ylmethyl group in the target compound may enhance binding to neurological or kinase targets compared to pyridin-2-ylmethyl derivatives . The p-tolylthio group’s electron-rich sulfur atom could improve redox activity or metal chelation relative to fluorinated or nitro-containing analogs .
  • Synthetic Challenges : Lower yields in trifluoropropylthio derivatives (e.g., 36% for FA7) suggest that bulkier substituents complicate purification, whereas methoxy groups (59% for Compound 11) streamline synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 4-methoxy-2-aminothiophenol with chloroacetyl derivatives under reflux in ethanol .

  • Step 2 : Introduction of the pyridin-3-ylmethyl group via alkylation using pyridin-3-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) .

  • Step 3 : Thioether linkage formation between the propanamide backbone and p-tolylthio group using sodium hydride (NaH) in dry THF .

  • Characterization :

  • NMR : Confirm regiochemistry of substitutions (e.g., ¹H NMR: δ 7.8–8.2 ppm for pyridine protons; δ 2.4 ppm for p-tolyl methyl) .

  • Mass Spectrometry : Validate molecular weight (e.g., HRMS m/z calc. for C₂₄H₂₄N₃O₂S₂: 466.12) .

    Table 1 : Representative Synthesis Conditions and Yields

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1Ethanol, reflux, 6h65>95%
    2K₂CO₃, DMF, 80°C7298%
    3NaH, THF, 0°C→RT5897%

Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹³C NMR to confirm carbonyl (C=O) at ~170 ppm and aromatic carbons in the thiazole/pyridine rings .
    • Infrared Spectroscopy (IR) :
  • Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond in thioether) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect by-products .

Advanced Research Questions

Q. How can synthetic yields be optimized for the p-tolylthio propanamide intermediate?

  • Strategies :

  • Solvent Optimization : Replace THF with DMSO to enhance nucleophilicity of the thiol group .
  • Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling in Step 3 to improve cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h with 20% higher yield .
    • Data Contradictions :
  • Conflicting reports on NaH efficacy vs. LiHMDS for thioether formation; systematic screening of bases is recommended .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Molecular Docking :

  • Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The p-tolylthio group shows hydrophobic interactions with Leu788 and Val702 .
    • MD Simulations :
  • GROMACS simulations reveal stable hydrogen bonding between the methoxy group and Asp831 over 100 ns .
    • Free Energy Calculations :
  • MM-PBSA analysis estimates ΔG binding = -9.2 kcal/mol, suggesting moderate inhibitory potential .

Q. How can discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

  • Hypothesis Testing :

  • Target Selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives in cell-based assays .
    • Experimental Design :
  • Use isogenic cell lines (e.g., EGFR-wildtype vs. mutant) to isolate mechanism-of-action .

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